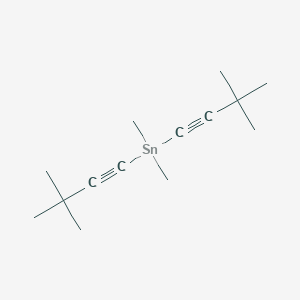
Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane: is an organotin compound characterized by the presence of tin (Sn) bonded to two 3,3-dimethylbut-1-yn-1-yl groups and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane typically involves the reaction of dimethyltin dichloride with 3,3-dimethylbut-1-yne in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the acetylide anion formed from 3,3-dimethylbut-1-yne attacks the tin center, displacing the chloride ions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane can undergo oxidation reactions, typically forming tin oxides or other oxidized tin species.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state, often using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the 3,3-dimethylbut-1-yn-1-yl groups or methyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane is used as a precursor in the synthesis of other organotin compounds. It is also employed in catalysis and as a reagent in organic synthesis.
Biology and Medicine: Organotin compounds, including this compound, have been studied for their potential biological activities, including antimicrobial and anticancer properties. their toxicity limits their use in medical applications.
Industry: In industry, organotin compounds are used as stabilizers in the production of polyvinyl chloride (PVC) and as catalysts in various polymerization reactions.
作用機序
The mechanism by which Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with nucleophilic sites on biomolecules, potentially disrupting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
(3,3-Dimethyl-1-butyn-1-yl)dimethylsilane: Similar structure but with silicon instead of tin.
Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)silane: Another silicon analog.
3,3-Dimethyl-1-butyne: A simpler alkyne without the tin or silicon center.
Uniqueness: Bis(3,3-dimethylbut-1-yn-1-yl)(dimethyl)stannane is unique due to the presence of the tin center, which imparts distinct chemical reactivity and potential applications compared to its silicon analogs. The tin atom’s ability to participate in various oxidation states and coordinate with different ligands makes this compound particularly versatile in synthetic and industrial chemistry.
特性
CAS番号 |
65886-44-4 |
|---|---|
分子式 |
C14H24Sn |
分子量 |
311.05 g/mol |
IUPAC名 |
bis(3,3-dimethylbut-1-ynyl)-dimethylstannane |
InChI |
InChI=1S/2C6H9.2CH3.Sn/c2*1-5-6(2,3)4;;;/h2*2-4H3;2*1H3; |
InChIキー |
LNJCSRMSEGVFLX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C#C[Sn](C)(C)C#CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




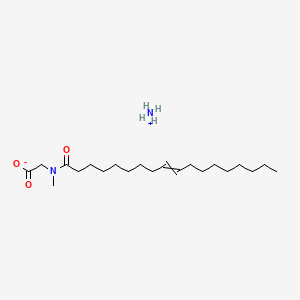
![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)



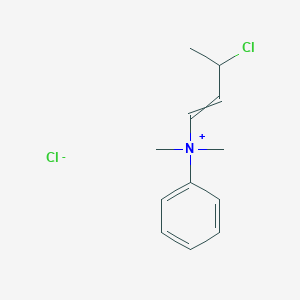
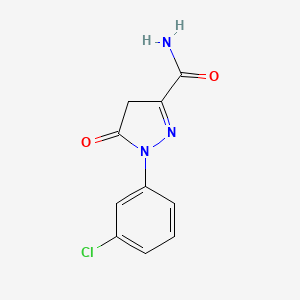
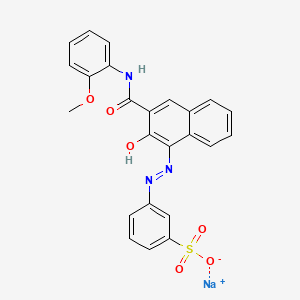
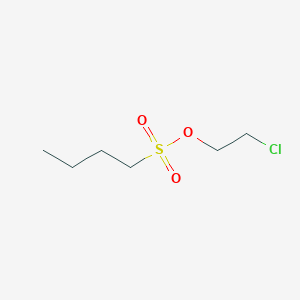
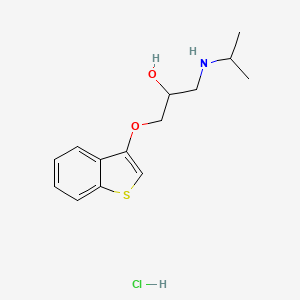
![2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal](/img/structure/B14475122.png)
